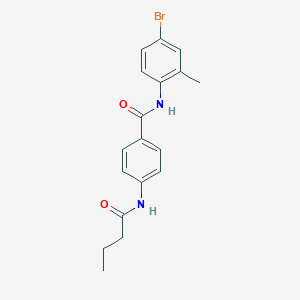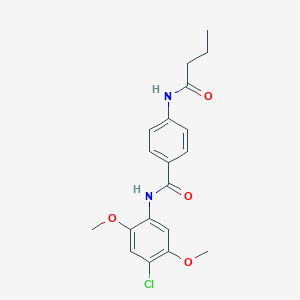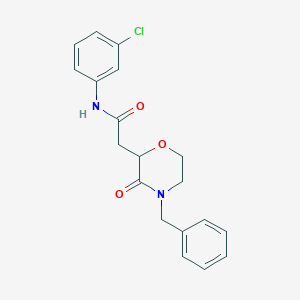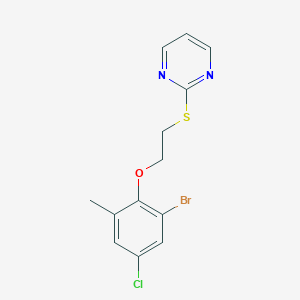
3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BDP or BDP-20 and is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a crucial pathway in the regulation of cell growth and apoptosis.
作用機序
The mechanism of action of BDP-20 involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of the p53 pathway. This, in turn, induces apoptosis and inhibits tumor growth. BDP-20 has also been shown to inhibit angiogenesis, which is the process of blood vessel formation that is crucial for tumor growth and metastasis.
Biochemical and Physiological Effects:
BDP-20 has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It also inhibits angiogenesis, which is crucial for tumor growth and metastasis. BDP-20 has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment.
実験室実験の利点と制限
The advantages of using BDP-20 in lab experiments include its potent inhibition of the MDM2-p53 interaction, its ability to induce apoptosis in cancer cells, and its low toxicity in normal cells. However, the limitations of using BDP-20 include its high cost of synthesis and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on BDP-20. One potential direction is to optimize the synthesis method to reduce the cost of production. Another direction is to study the pharmacokinetics and pharmacodynamics of BDP-20 to determine the optimal dosage and administration route for cancer treatment. Additionally, further studies are needed to investigate the potential of BDP-20 in combination with other cancer therapies.
合成法
The synthesis of BDP-20 involves the reaction of 4-benzylpiperazine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by cyclization using N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting compound is then treated with pyrrolidine-2,5-dione to obtain BDP-20.
科学的研究の応用
BDP-20 has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by BDP-20 leads to the stabilization and activation of the p53 pathway, which is crucial for inducing apoptosis and inhibiting tumor growth. Studies have shown that BDP-20 can induce apoptosis in cancer cells, including those that are resistant to conventional chemotherapy.
特性
製品名 |
3-(4-Benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione |
|---|---|
分子式 |
C23H25N3O4 |
分子量 |
407.5 g/mol |
IUPAC名 |
3-(4-benzylpiperazin-1-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H25N3O4/c27-22-15-19(25-10-8-24(9-11-25)16-17-4-2-1-3-5-17)23(28)26(22)18-6-7-20-21(14-18)30-13-12-29-20/h1-7,14,19H,8-13,15-16H2 |
InChIキー |
ACELSMMHYIBRBJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5 |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)

![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)